1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an ethyl group at the nitrogen atom and an amine group at the fourth position of the pyridine ring makes this compound unique and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-ethyl-3-amino-1H-pyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1-Methyl-1h-pyrazolo[3,4-c]pyridin-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1h-pyrazolo[3,4-c]pyridin-4-amine: Contains a phenyl group, which may impart different chemical and biological properties.
1-Ethyl-1h-pyrazolo[3,4-b]pyridine: Different ring fusion pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for diverse scientific investigations.
Eigenschaften
Molekularformel |
C8H10N4 |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-ethylpyrazolo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-8-5-10-4-7(9)6(8)3-11-12/h3-5H,2,9H2,1H3 |
InChI-Schlüssel |
DTBBKOBSPIWPSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=N1)C(=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.